molecular formula C15H10O B14123734 Phenanthrene-1-carbaldehyde CAS No. 77468-40-7

Phenanthrene-1-carbaldehyde

Cat. No.: B14123734
CAS No.: 77468-40-7
M. Wt: 206.24 g/mol
InChI Key: RGHWXPPXQQVOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenanthrene-1-carbaldehyde is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with an aldehyde functional group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of phenanthrene using the Vilsmeier-Haack reaction, where phenanthrene reacts with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions, utilizing optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Grignard reagents or organolithium compounds for nucleophilic addition.

Major Products:

    Oxidation: Phenanthrene-1-carboxylic acid.

    Reduction: Phenanthrene-1-methanol.

    Substitution: Various phenanthrene derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of phenanthrene-1-carbaldehyde involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to cytotoxic effects, making it a potential candidate for anticancer therapies. Additionally, its interaction with ion channels in cardiomyocytes has been studied, revealing its impact on cardiac excitability .

Comparison with Similar Compounds

Phenanthrene-1-carbaldehyde can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its position-specific functional group allows for targeted chemical modifications and interactions with biological molecules.

Properties

CAS No.

77468-40-7

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

IUPAC Name

phenanthrene-1-carbaldehyde

InChI

InChI=1S/C15H10O/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-10H

InChI Key

RGHWXPPXQQVOKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.